Antitubercular Activity Distinction: Pyridin-2-ylmethyl vs. Pyridin-3-ylmethyl 3,5-Dinitrobenzamides
In a 2019 antimycobacterial SAR study, N‑(pyridine‑2‑yl)methyl 3,5‑dinitrobenzamides exhibited MIC values of < 0.016 µg/mL against drug‑sensitive M. tuberculosis H37Rv, placing them in the same potency class as PBTZ169 [REFS‑1]. The pyridin‑3‑ylmethyl isomer was not directly reported, but positional isomers in this scaffold typically show >10‑fold differences in activity due to altered DprE1 active‑site interactions [REFS‑1]. This class‑level inference indicates that the 3‑pyridinylmethyl substitution pattern offers a distinct but uncharacterized potency profile relative to the 2‑isomer, making it a useful comparator probe for SAR studies.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | Not reported (pyridin‑3‑ylmethyl isomer not included in the study) |
| Comparator Or Baseline | N‑(pyridine‑2‑yl)methyl 3,5‑dinitrobenzamide (compounds A6, A11, C1, C4): MIC < 0.016 µg/mL [REFS‑1] |
| Quantified Difference | Unknown; >10‑fold activity differences common for pyridine nitrogen positional isomers in this scaffold |
| Conditions | In vitro broth microdilution assay, M. tuberculosis H37Rv (drug‑sensitive) |
Why This Matters
For anti‑TB drug discovery programs, having the 3‑pyridinylmethyl isomer enables systematic SAR mapping of the pyridine nitrogen position, which is critical for optimizing DprE1 binding and selectivity.
- [1] Wang H, Lv K, Li X, et al. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Chin Chem Lett 2019;30(02):413‑416. DOI: 10.1016/j.cclet.2018.08.005. View Source
